molecular formula C20H22O4 B1590876 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene CAS No. 13985-15-4

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

Cat. No.: B1590876
CAS No.: 13985-15-4
M. Wt: 326.4 g/mol
InChI Key: FRIORIWMGKOZPB-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is a useful research compound. Its molecular formula is C20H22O4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Properties and X-ray Structural Characterization

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene has been studied for its electrochemical properties. It undergoes reversible electrochemical oxidation and forms stable cation-radical salts in solution. X-ray crystallography reveals that it crystallizes as a dicationic homotrimer via close cofacial association, with a notable interplanar separation. This structure is confirmed by both experimental and computational (DFT) methods (Modjewski et al., 2009).

Application in Molecular Electronics and Metal-Organic Frameworks (MOFs)

The compound is a precursor in the synthesis of anthracenetetra(thioacetate), a derivative that may find applications in molecular electronics and MOFs. The synthesis involves a series of reactions, starting from tetrahydroxy-9,10-dimethylanthracene, to produce the tetra(thioether), which is then converted into the anthracenetetra(thioacetate) (Hu et al., 2016).

Ligand Design for Site-Selective Metal Coordination

This compound has been utilized in designing polycyclic aromatic ligands for site-selective metal coordination. Computational predictions and experimental findings show that it reacts with transition metal complexes, resulting in different coordination products. These complexes have unique UV/Vis spectra, influenced by their frontier orbitals and electrostatic interactions, demonstrating potential in selective coordination chemistry (Karslyan et al., 2017).

Photocatalytic Oxygenation and Molecular Reactions

Photocatalytic oxygenation of this compound under visible light irradiation results in the formation of oxygenation products. The process involves electron transfer from the compound to O2, leading to radical coupling reactions. This suggests its potential use in photocatalytic applications and in understanding the mechanism of oxygenation reactions in organic chemistry (Kotani et al., 2004).

Properties

IUPAC Name

2,3,6,7-tetramethoxy-9,10-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-11-13-7-17(21-3)19(23-5)9-15(13)12(2)16-10-20(24-6)18(22-4)8-14(11)16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIORIWMGKOZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558547
Record name 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13985-15-4
Record name 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene of interest in materials science?

A1: this compound (1) readily forms a stable cation radical upon electrochemical oxidation. [] This property makes it and its derivatives highly attractive for applications in molecular electronics and nanotechnology, particularly in developing electrical and photoconductors, ferromagnets, sensors, and optical and electrochemical switches. [, ]

Q2: How does the structure of this compound influence its electrochemical behavior?

A2: DFT calculations and X-ray crystallography revealed that the cation radical of this compound forms a unique dicationic homotrimer. [] This trimer consists of two cationic molecules and one neutral molecule of the compound, held together in a close cofacial association with an interplanar separation of ~3.2 Å. [] This specific structural arrangement contributes to the stability of the cation radical.

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